1-(3-Methylpyrazin-2-yl)piperidin-3-ol
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Overview
Description
1-(3-Methylpyrazin-2-yl)piperidin-3-ol is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 g/mol . It is a heterocyclic compound that contains both a pyrazine and a piperidine ring, making it a valuable structure in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis might involve the reaction of 3-methylpyrazine with piperidin-3-ol in the presence of a suitable catalyst . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using techniques such as hydrogenation, cyclization, and multicomponent reactions .
Chemical Reactions Analysis
1-(3-Methylpyrazin-2-yl)piperidin-3-ol undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like iodosylbenzene to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogenation techniques, often catalyzed by palladium.
Common reagents used in these reactions include hydrogen, palladium catalysts, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Methylpyrazin-2-yl)piperidin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3-Methylpyrazin-2-yl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound .
Comparison with Similar Compounds
1-(3-Methylpyrazin-2-yl)piperidin-3-ol can be compared with other similar compounds, such as:
1-(6-Methylpyrazin-2-yl)piperidin-4-ol: This compound has a similar structure but differs in the position of the methyl group and the hydroxyl group on the piperidine ring.
1-(3-Methylpyrazin-2-yl)piperidin-4-ol: Another similar compound with a different position of the hydroxyl group on the piperidine ring.
The uniqueness of this compound lies in its specific structural configuration, which can influence its chemical reactivity and biological activity.
Biological Activity
1-(3-Methylpyrazin-2-yl)piperidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and applications in various fields, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a 3-methylpyrazine moiety. Its structure allows for diverse chemical reactivity, including oxidation, reduction, and substitution reactions. These properties make it a valuable building block in organic synthesis and drug development.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The compound's mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Several studies have explored the anticancer properties of this compound. For instance, it has been evaluated for its ability to induce apoptosis in cancer cell lines. The compound's efficacy was measured through cell viability assays, revealing significant cytotoxic effects at specific concentrations. A notable study demonstrated that treatment with this compound resulted in a reduction of cell proliferation in human cancer cell lines by approximately 50% at a concentration of 10 μM .
Anti-inflammatory Effects
The compound has also been investigated for anti-inflammatory activity . In experiments using RAW264.7 macrophages, it was found to inhibit LPS-induced nitric oxide (NO) production, a key marker of inflammation. The reduction in NO levels was significant compared to controls, indicating the compound's potential as an anti-inflammatory agent .
The biological effects of this compound are believed to be mediated through its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to certain receptors involved in inflammatory pathways or cancer progression.
- Enzyme Inhibition : It could inhibit enzymes critical for pathogen survival or cancer cell metabolism.
Further research is necessary to elucidate the precise molecular mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
Compound Name | Structure Variation | Biological Activity |
---|---|---|
1-(6-Methylpyrazin-2-yl)piperidin-4-ol | Different methyl position | Moderate antibacterial activity |
1-(3-Methylpyrazin-2-yl)piperidin-4-ol | Hydroxyl group position change | Reduced cytotoxicity |
This table illustrates that while similar compounds exhibit some biological activities, the specific structural configuration of this compound may enhance its efficacy in certain applications.
Case Studies
A recent study focused on the synthesis and evaluation of various derivatives of piperidine compounds, including this compound. The results indicated that modifications to the piperidine ring could significantly alter biological activity profiles, emphasizing the importance of structure-function relationships in drug design .
Additionally, clinical evaluations involving animal models demonstrated promising results for this compound as a potential therapeutic agent against inflammatory diseases, showcasing its versatility in treating various conditions .
Properties
IUPAC Name |
1-(3-methylpyrazin-2-yl)piperidin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-10(12-5-4-11-8)13-6-2-3-9(14)7-13/h4-5,9,14H,2-3,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUZBLOQJEKKXNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCCC(C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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